Carbamodithioic acid

Description

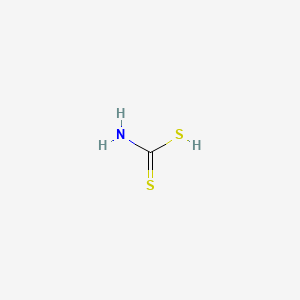

Structure

3D Structure

Properties

IUPAC Name |

carbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVNPHBNOWQYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208119 | |

| Record name | Carbamodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-07-0, 4384-82-1 | |

| Record name | Dithiocarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamodithioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOCARBAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XK73BNP7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Carbamodithioic acid?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of carbamodithioic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological and chemical processes.

Core Physical and Chemical Properties

This compound, also known as dithiocarbamic acid, is the simplest of the dithiocarbamic acids. It is a sulfur analog of carbamic acid where both oxygen atoms are replaced by sulfur. The free acid is known to be unstable, readily decomposing, which has made the characterization of its physical properties challenging.[1] Consequently, much of the available data pertains to its more stable salts and esters.

General Properties

| Property | Value | Source |

| Chemical Formula | CH₃NS₂ | [2] |

| Molecular Weight | 93.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 594-07-0 | [2] |

| Canonical SMILES | C(=S)(N)S | [2] |

| InChI | InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) | [2] |

| InChIKey | DKVNPHBNOWQYFE-UHFFFAOYSA-N | [2] |

Acid-Base Properties

| Property | Value | Source |

| pKa | 2.95 (at 25°C) |

Solubility

Quantitative solubility data for the free this compound is scarce due to its instability. However, its salts, such as sodium and ammonium dithiocarbamate, are generally soluble in water and polar organic solvents. The solubility of related dithiocarbamate salts provides an indication of the expected solubility behavior.

| Solvent | Solubility of Sodium Diethyldithiocarbamate (Ditiocarb) | Notes |

| Water | Soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Acetone | Soluble | |

| Benzene | Insoluble | |

| Diethyl Ether | Insoluble | |

| Chloroform | Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Stability

This compound is inherently unstable and readily decomposes, particularly in acidic conditions, to carbon disulfide and the corresponding amine (in this case, ammonia).[1] The decomposition is accelerated by lower pH and increased temperature. Its salts are significantly more stable, especially in basic solutions. Ammonium dithiocarbamate, a common salt, is known to be sensitive to air and temperature and is best stored in a refrigerator.

Experimental Protocols

Synthesis of Ammonium Carbamodithioate (A Stable Precursor)

Due to the instability of the free acid, synthesis typically focuses on its more stable salts. The following protocol is adapted from the general synthesis of dithiocarbamates.

Materials:

-

Ammonia solution (aqueous)

-

Carbon disulfide (CS₂)

-

Ethanol (or other suitable polar solvent)

-

Ice bath

Procedure:

-

Chill the ammonia solution and ethanol in an ice bath.

-

Slowly add carbon disulfide dropwise to the cold ammonia solution with constant stirring.

-

A precipitate of ammonium carbamodithioate will form.

-

Collect the precipitate by filtration.

-

Wash the precipitate with cold ethanol.

-

Dry the product under vacuum.

Determination of pKa by Spectrophotometry

This method is suitable for determining the pKa of unstable compounds like dithiocarbamic acids.

Principle: The absorbance of the dithiocarbamate solution is measured at different pH values. The pKa is determined from the inflection point of the sigmoid curve obtained by plotting absorbance against pH.

Materials:

-

Diode array spectrophotometer

-

pH meter

-

Buffer solutions of varying pH

-

Solution of the dithiocarbamate salt

-

Constant temperature water bath (25°C)

Procedure:

-

Prepare a series of buffer solutions with known pH values.

-

Prepare a stock solution of the dithiocarbamate salt.

-

For each pH value, mix a small aliquot of the dithiocarbamate stock solution with the buffer solution in a cuvette.

-

Immediately measure the UV-Vis spectrum of the solution using the diode array spectrophotometer. The rapid data acquisition minimizes errors due to decomposition.

-

Plot the absorbance at a specific wavelength (corresponding to either the protonated or deprotonated species) against the pH.

-

The pKa value corresponds to the pH at the inflection point of the resulting sigmoid curve.

Involvement in Signaling Pathways and Mechanisms of Action

Dithiocarbamates, including derivatives of this compound, are known to interact with various biological signaling pathways, primarily through their ability to chelate metal ions and interact with sulfhydryl groups of proteins.

Inhibition of the NF-κB Signaling Pathway

Dithiocarbamates are widely recognized as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. The inhibitory effect of dithiocarbamates is often attributed to their antioxidant properties and their ability to interfere with the ubiquitination and degradation of IκB, the inhibitory protein of NF-κB.

Enzyme Inhibition

Dithiocarbamates can act as inhibitors of various enzymes, often by chelating essential metal ions in the enzyme's active site or by reacting with critical cysteine residues.

-

Carbonic Anhydrases: Dithiocarbamates are potent inhibitors of zinc-containing carbonic anhydrases.

-

α-Glucosidase: Some dithiocarbamate derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes.

-

Other Metalloenzymes: The metal-chelating properties of dithiocarbamates make them potential inhibitors for a wide range of metalloenzymes.

References

An In-depth Technical Guide to the Structure and Tautomerism of Carbamodithioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamodithioic acid, the sulfur analog of carbamic acid where both oxygen atoms are replaced by sulfur, is a fundamental structure in the broader class of dithiocarbamates. These compounds and their derivatives are of significant interest across various scientific disciplines, including medicinal chemistry, materials science, and agriculture, owing to their versatile metal-chelating properties and diverse biological activities. A thorough understanding of the structure and tautomeric behavior of the parent this compound is crucial for the rational design and development of novel dithiocarbamate-based compounds. This technical guide provides a comprehensive overview of the structure, tautomerism, and characterization of this compound, supported by theoretical and experimental data.

Molecular Structure

This compound exists in a planar geometry and can be found in two primary conformations: syn and anti. Theoretical calculations indicate that the syn conformer, where the S-H bond is directed towards the nitrogen atom, is the more stable form.[1] The structure is characterized by resonance, with significant delocalization of the nitrogen lone pair electrons into the C=S bond, imparting a degree of double bond character to the C-N bond.[2]

The key structural parameters of the syn and anti conformers of this compound, determined through ab initio molecular orbital calculations, are summarized in the table below.[1]

| Parameter | syn-Carbamodithioic Acid | anti-Carbamodithioic Acid |

| Bond Lengths (Å) | ||

| C=S | 1.669 | 1.670 |

| C-S | 1.776 | 1.775 |

| C-N | 1.359 | 1.360 |

| S-H | 1.341 | 1.341 |

| N-H (avg.) | 1.007 | 1.007 |

| **Bond Angles (°) ** | ||

| S=C-S | 125.8 | 126.1 |

| S=C-N | 123.1 | 119.9 |

| S-C-N | 111.1 | 114.0 |

| C-S-H | 96.5 | 96.6 |

| C-N-H (avg.) | 118.9 | 118.9 |

| H-N-H | 116.8 | 116.8 |

Tautomerism

This compound exhibits tautomerism, existing in equilibrium with its tautomeric form, carbonimidodithioic acid.[3] This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.

The tautomeric equilibrium can be represented as follows:

Tautomeric equilibrium of this compound.

Computational studies suggest that the this compound (thione) form is the more stable tautomer. The relative stability is influenced by factors such as the solvent environment.

Spectroscopic Characterization

The structural features of dithiocarbamates are elucidated through various spectroscopic techniques, primarily IR and NMR spectroscopy. While data for the free, unsubstituted this compound is scarce due to its instability, the spectroscopic characteristics of its stable salts, such as ammonium dithiocarbamate, and its derivatives provide valuable insights.

Infrared (IR) Spectroscopy

The IR spectra of dithiocarbamates are characterized by several key absorption bands. The stretching vibration of the C-N bond, often referred to as the "thioureide" band, is of particular diagnostic importance.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| N-H | Stretch | 3400 - 3200 | Broad, indicative of hydrogen bonding. In primary amines, two bands may be observed. |

| C-H | Stretch | 3100 - 2800 | |

| C-N (Thioureide) | Stretch | 1550 - 1450 | The position of this band is sensitive to the electronic environment and coordination to a metal center. |

| C-S | Stretch | 1000 - 950 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of dithiocarbamates. The chemical shifts of the protons and carbons provide information about the electronic environment within the molecule.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | N-H | 7.0 - 8.5 | Broad signal, exchangeable with D₂O. |

| ¹³C | N-C=S | 190 - 220 | The chemical shift of the thiocarbonyl carbon is highly characteristic.[4] |

Experimental Protocols

Due to the inherent instability of free this compound, it is typically generated in situ or, more commonly, isolated as a stable salt, such as ammonium or sodium dithiocarbamate. The following protocols describe the synthesis of ammonium dithiocarbamate and a general procedure for the synthesis of dithiocarbamate salts.

Synthesis of Ammonium Dithiocarbamate

This protocol is adapted from the procedure for the synthesis of rhodanine, which uses ammonium dithiocarbamate as a key intermediate.

Materials:

-

95% Ethanol

-

Gaseous Ammonia (NH₃)

-

Carbon Disulfide (CS₂)

-

Diethyl ether

Procedure:

-

Cool 250 mL of 95% ethanol in a 1 L Erlenmeyer flask immersed in an ice bath.

-

Pass gaseous ammonia through the cooled ethanol until the weight has increased by approximately 39 g (2.3 moles).

-

To this cold solution, add a well-cooled mixture of 76 g (1 mole) of carbon disulfide and 200 mL of diethyl ether.

-

Stopper the flask loosely and keep it in the ice bath for 2-3 hours.

-

Allow the flask to stand at room temperature overnight.

-

The crystalline ammonium dithiocarbamate precipitates from the solution.

-

Collect the crystals by filtration and wash with cold ethanol and then with ether.

-

The product can be used immediately or stored under an inert atmosphere at low temperature.

Workflow for the synthesis of ammonium dithiocarbamate.

General Synthesis of Dithiocarbamate Salts from Primary or Secondary Amines

This is a general one-pot procedure for the synthesis of dithiocarbamate salts.

Materials:

-

Primary or secondary amine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or other suitable base

-

Solvent (e.g., water, ethanol)

Procedure:

-

Dissolve the amine and an equimolar amount of the base in a suitable solvent in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of carbon disulfide to the cooled, stirring solution. The reaction is often exothermic.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

-

The dithiocarbamate salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

Conclusion

This compound, while unstable in its free form, is a pivotal parent compound for a vast array of dithiocarbamate derivatives with significant applications in science and industry. Its structure is well-defined by theoretical calculations, revealing a preference for the syn conformation. The tautomeric equilibrium with carbonimidodithioic acid favors the thione form. Spectroscopic techniques, particularly IR and NMR, are indispensable for the characterization of its stable salts and derivatives, providing key insights into their electronic and molecular structures. The straightforward synthesis of dithiocarbamate salts from amines and carbon disulfide allows for the ready generation of a diverse library of these valuable compounds for further research and development. A comprehensive understanding of these fundamental principles is essential for any professional working with or developing dithiocarbamate-based technologies.

References

- 1. Synthesis of Both Ionic Species of Ammonium Dithiocarbamate Derived Cholic Acid Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Carbamodithioic Acid and Its Derivatives: An In-depth Technical Guide

Introduction

Carbamodithioic acids, and more commonly their dithiocarbamate derivatives, represent a versatile class of sulfur-containing compounds with a broad spectrum of biological activities. Characterized by the presence of an NCS2 functional group, these molecules have garnered significant interest in the fields of medicinal chemistry and drug development. Their ability to chelate metal ions is central to many of their biological functions, influencing a range of cellular processes. This technical guide provides a comprehensive overview of the principal biological activities of carbamodithioic acid derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Dithiocarbamate derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key cellular signaling pathways.

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative dithiocarbamate derivatives against several human cancer cell lines.

| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Piperazine Carbodithioic Acid Esters | 4-methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester | HL-60 (Leukemia) | 5.3 | [1] |

| 4-methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester | Bel-7402 (Hepatocellular Carcinoma) | 11.5 | [1] | |

| Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes | Complex 6a | MGC-803 (Gastric Cancer) | 1.0 ± 0.2 | [2] |

| Complex 6c | T-24 (Bladder Cancer) | 4.2 ± 0.7 | [2] | |

| Complex 6a | A549/CDDP (Cisplatin-resistant Lung Cancer) | 1.31 ± 1.39 | [2] | |

| Sugar-Linked Diethyldithiocarbamates (with Cu2+) | DG-DDC (2-deoxy-glycosyl diethyldithiocarbamate) | H630 (Colorectal Cancer) | < 10 | [3] |

| G-DDC (N,N-diethyl-D-glucopyranosyl dithiocarbamate) | MDA-MB-231 (Breast Cancer) | < 10 | [3] | |

| Methanesulfonyl-Piperazine-Based Dithiocarbamates | 2-chlorophenyl derivative (5b) | A-549 (Lung Cancer) | % Cell Viability = 25.11 ± 2.49 | [4] |

| 2,4-dimethylphenyl derivative (5i) | A-549 (Lung Cancer) | % Cell Viability = 25.31 ± 3.62 | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of dithiocarbamates are often attributed to their interference with critical cellular signaling pathways, primarily the NF-κB and the ubiquitin-proteasome pathways.

1.2.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis.[5] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. Dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are potent inhibitors of NF-κB activation.[3][6] They are believed to prevent the degradation of the inhibitory protein IκB, which otherwise releases NF-κB to translocate to the nucleus and activate pro-survival genes.[3]

References

- 1. Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dithiocarbamates in Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dithiocarbamates (DTCs), a class of organosulfur compounds, have long been a cornerstone of coordination chemistry. Their remarkable versatility as ligands, stemming from their strong chelating ability with a vast array of metal ions, has propelled their application across diverse scientific disciplines, from agriculture to cutting-edge medicine. This technical guide provides an in-depth exploration of the coordination chemistry of dithiocarbamates, offering detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of their influence on critical biological pathways.

Core Principles of Dithiocarbamate Coordination

Dithiocarbamate ligands, possessing the general formula R₂NCS₂⁻, are monoanionic bidentate ligands that coordinate to metal centers through their two sulfur atoms. This chelation forms a stable four-membered ring, the electronic properties of which can be finely tuned by modifying the R groups on the nitrogen atom. This structural flexibility allows for the stabilization of metals in various oxidation states and the formation of complexes with diverse geometries, including square planar, tetrahedral, and octahedral arrangements.[1][2]

The resonance delocalization of the nitrogen lone pair electrons into the C-S bonds imparts a partial double bond character to the C-N bond, influencing the electronic and steric properties of the resulting metal complex.[3] This unique electronic structure contributes to the stability of dithiocarbamate complexes and their rich electrochemistry.[2]

Synthesis of Dithiocarbamate Ligands and Metal Complexes

The synthesis of dithiocarbamate ligands is typically a straightforward one-pot reaction involving a primary or secondary amine, carbon disulfide, and a base such as sodium hydroxide.[3][4] The resulting dithiocarbamate salt can then be readily reacted with a metal salt in a metathesis reaction to yield the desired metal complex, which often precipitates from the reaction mixture.[4][5]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for a selection of dithiocarbamate complexes.

Stability Constants

The stability of metal-dithiocarbamate complexes is a crucial factor in their application. The overall stability constants (log β₂) for various dithiocarbamate complexes with divalent metal ions generally follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6][7]

| Dithiocarbamate Ligand | Mn(II) | Fe(II) | Co(II) | Ni(II) | Cu(II) | Zn(II) | Reference |

| Pentamethylenedithiocarbamate | 5.80 | 7.95 | - | - | - | - | [8] |

| Diethyldithiocarbamate | - | - | - | 6.27 x 10⁷ (Keq) | - | - | [9] |

| Pyrrolidinedithiocarbamate | - | - | - | - | - | - | |

| (Keq values are also reported for Pd(II) and Co(III) complexes with various alkyl dithiocarbamates) | [9][10] |

Table 1: Overall Stability Constants (log β₂ or Keq) of Dithiocarbamate Complexes.

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of dithiocarbamate complexes.

Infrared Spectroscopy: Key diagnostic vibrational bands in the IR spectrum confirm the coordination of the dithiocarbamate ligand to the metal center.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Significance | Reference |

| ν(C-N) "Thioureide" | 1450 - 1550 | A shift to higher frequency upon complexation indicates an increase in C-N double bond character. | [5] |

| ν(C-S) | 950 - 1050 | A single sharp band indicates bidentate coordination, while a split band may suggest monodentate coordination. | [5] |

| ν(M-S) | 300 - 450 | Confirms the formation of a metal-sulfur bond. | [5] |

Table 2: Key Diagnostic Infrared Vibrational Bands for Dithiocarbamate Complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR provide detailed structural information.

| Nucleus | Key Signal | Chemical Shift Range (ppm) | Significance | Reference |

| ¹H | Protons α to Nitrogen | Varies | Shifts upon coordination indicate changes in the electronic environment around the nitrogen atom. | [11] |

| ¹³C | NCS₂ Carbon | 200 - 215 | Highly sensitive to the nature of the R groups and the coordinated metal. | [11][12] |

Table 3: Key Diagnostic NMR Chemical Shifts for Dithiocarbamate Complexes.

Crystallographic Data

X-ray crystallography provides definitive information on the solid-state structure of dithiocarbamate complexes, including bond lengths and angles.

| Complex | M-S Bond Length (Å) | S-M-S Angle (°) (Bite Angle) | Coordination Geometry | Reference |

| [Ni(S₂CN(C₂H₅)₂)₂] | 2.20-2.22 | ~79 | Square Planar | |

| [Cu(S₂CN(C₂H₅)₂)₂] | 2.30-2.34 | ~76 | Square Planar | |

| [Zn(S₂CN(C₂H₅)₂)₂] | 2.34-2.43 | ~76 | Distorted Tetrahedral | |

| [Pd(MeDTC)₂] | 2.34 | ~75 | Square Planar | [13] |

| [Pt(MeDTC)₂] | 2.32 | ~75 | Square Planar | [13] |

| [Zn(PTHIQDTC)₂(DMSO)] | 2.33-2.63 | - | - | [12] |

Table 4: Selected Bond Lengths and Angles for Metal Dithiocarbamate Complexes. (Note: MeDTC = Dimethyldithiocarbamate, PTHIQDTC = 1-phenyl-1,2,3,4-tetrahydroisoquinoline dithiocarbamate)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of dithiocarbamate complexes are crucial for reproducible research.

Synthesis of Sodium Diethyldithiocarbamate

This protocol describes the synthesis of a common dithiocarbamate ligand.[14]

Materials:

-

Diethylamine

-

Carbon disulfide

-

Sodium hydroxide

-

Ethanol or water

Procedure:

-

Dissolve sodium hydroxide (1 equivalent) in ethanol or water in a flask placed in an ice bath.[15]

-

Add diethylamine (1 equivalent) to the cooled solution.

-

Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution. The reaction is exothermic.[5]

-

Continue stirring the reaction mixture for 1-2 hours. The sodium diethyldithiocarbamate will precipitate as a white solid.[15]

-

Collect the precipitate by filtration and wash with cold ethanol or diethyl ether to remove unreacted starting materials.[15]

-

Dry the purified product in a desiccator over a suitable desiccant like silica gel.[5]

Synthesis of a Transition Metal Dithiocarbamate Complex (e.g., Ni(S₂CN(C₂H₅)₂)₂)

This protocol outlines a general metathesis reaction for the synthesis of a metal dithiocarbamate complex.[5]

Materials:

-

Sodium diethyldithiocarbamate

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Ethanol or water

Procedure:

-

Prepare a solution of sodium diethyldithiocarbamate (2 equivalents) in water or ethanol.

-

In a separate flask, prepare a solution of NiCl₂·6H₂O (1 equivalent) in water or ethanol.

-

Slowly add the nickel(II) chloride solution to the stirred sodium diethyldithiocarbamate solution. A precipitate should form immediately.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitated complex by filtration.

-

Wash the solid with water to remove any sodium chloride byproduct, followed by a wash with ethanol.

-

Dry the final product in a desiccator.

Characterization by FT-IR Spectroscopy (KBr Pellet Method)

This protocol details the preparation of a KBr pellet for the analysis of solid samples.[11][16]

Materials:

-

Dried dithiocarbamate complex (1-2 mg)

-

Spectroscopy-grade potassium bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

Pellet-pressing die and hydraulic press

Procedure:

-

Gently grind the dithiocarbamate complex sample in an agate mortar.

-

Add the dry KBr powder and intimately mix with the sample by grinding until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet-pressing die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent disk.

-

Carefully remove the KBr pellet and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

Characterization by NMR Spectroscopy

This protocol is for the structural elucidation of diamagnetic dithiocarbamate complexes in solution.[11]

Materials:

-

Dithiocarbamate complex (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

Internal standard (e.g., tetramethylsilane - TMS), if required

Procedure:

-

Accurately weigh the dithiocarbamate complex and dissolve it in the appropriate deuterated solvent in an NMR tube.

-

Add a small amount of TMS if an internal standard is needed.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[11]

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals to determine proton ratios and assign signals in both spectra to the corresponding atoms in the complex.

Visualization of Pathways and Workflows

Graphviz diagrams are used to visualize complex relationships and workflows, providing a clear and concise representation of the concepts discussed.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of dithiocarbamate metal complexes.

References

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of a dithiocarbamate derivative as a model of thiol oxidative stress in H9c2 rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. shimadzu.com [shimadzu.com]

Dithiocarbamic Acid and its Derivatives: A Technical Guide for Drug Development

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of dithiocarbamates for researchers, scientists, and drug development professionals.

Dithiocarbamic acids, organic compounds characterized by the functional group R₂NCS₂H, and their derivatives, known as dithiocarbamates, are a versatile class of molecules with a rich history of applications ranging from agriculture to medicine.[1][2][3] Initially recognized for their utility in the vulcanization of rubber and as fungicides, recent advancements have brought their significant therapeutic potential to the forefront of scientific research.[4][5] This technical guide provides a comprehensive overview of the core literature on dithiocarbamic acid research, focusing on their synthesis, multifaceted biological activities, and promising applications in drug development.

Synthesis of Dithiocarbamic Acid Derivatives

The fundamental synthesis of dithiocarbamate salts is a well-established one-pot reaction involving a primary or secondary amine, carbon disulfide (CS₂), and a base, typically sodium or potassium hydroxide.[3][6][7] This straightforward and efficient method allows for the generation of a wide array of dithiocarbamate derivatives. The general reaction is as follows:

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O[5]

These dithiocarbamate salts can be further modified through S-alkylation or by complexation with various metal ions, leading to a diverse library of compounds with unique physicochemical and biological properties.[5][8][9]

Core Biological Activities and Therapeutic Applications

Dithiocarbamates exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their primary mechanism of action is often attributed to their ability to chelate metal ions and their high reactivity with thiol groups in biological systems.[4][6] This allows them to modulate the activity of various enzymes and signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of dithiocarbamates.[8][10] They have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and overcome drug resistance.[1][11] For instance, the well-known dithiocarbamate derivative, disulfiram, has been repurposed and is in clinical trials for its anticancer effects.[4][8] Metal complexes of dithiocarbamates, particularly with gold(III) and copper, have also demonstrated potent in vitro and in vivo antitumor properties with reduced systemic toxicity.[4][12]

Antimicrobial Properties

Dithiocarbamates have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, viruses, and parasites.[4][8] Several metal-dithiocarbamate complexes have shown moderate-to-high antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Disulfiram, for example, has been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The antiviral properties of dithiocarbamates have been reported against various viruses, including influenza A, herpes simplex, and human immunodeficiency virus (HIV).[8][11]

Antioxidant and Anti-inflammatory Effects

Certain dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are known to possess potent antioxidant properties.[6][8] They can scavenge reactive oxygen species (ROS) and modulate cellular redox signaling.[6] This antioxidant activity is linked to their ability to prevent apoptosis induced by various stimuli.[6][8] Furthermore, dithiocarbamates can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and the expression of HIV-1.[11][12]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from the literature, providing a comparative overview of the biological activity of various dithiocarbamate derivatives.

| Compound/Complex | Cell Line/Organism | Activity | IC₅₀/MIC | Reference |

| Formononetin dithiocarbamate | PC3 (Prostate Cancer) | Inhibitory Potential | 1.9 µM | [13] |

| Organotin(IV) dithiocarbamate complexes | Various microbes | Antibacterial | MIC: 2.5 mg/ml | [14] |

Key Experimental Protocols

General Synthesis of Sodium Dithiocarbamates

A standardized procedure for the synthesis of sodium dithiocarbamates involves the dropwise addition of a solution of carbon disulfide in ethanol to a stirred solution of the corresponding amine and sodium hydroxide in water and ethanol. The reaction mixture is typically stirred for a couple of hours at room temperature. The resulting dithiocarbamate salt can then be isolated.[7]

Synthesis of Thioanhydrides from Dithiocarbamates

Thioanhydrides of dithiocarbamic acids can be synthesized via the S-acylation of sodium dithiocarbamates with appropriate acyl chlorides. The reaction is generally carried out in a solvent like chloroform at room temperature for a few hours. The product can be purified by recrystallization or washing with a suitable solvent.[7]

In Vitro Anticancer Assay

The antiproliferative activity of dithiocarbamate compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved in a solvent. The absorbance is then measured using a microplate reader to determine cell viability and calculate the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Studies

To investigate the effect of dithiocarbamates on cellular signaling pathways, western blot analysis is a standard technique. Cells are treated with the compound, and then lysed to extract proteins. The protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-EGFR, p-AKT) and subsequently with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by dithiocarbamates and a general experimental workflow for their study.

References

- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 6. A review of the therapeutic properties of... | F1000Research [f1000research.com]

- 7. Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Carbamodithioic Acid: Chemical Identity, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of carbamodithioic acid, a foundational compound for the broad class of dithiocarbamates. Given the inherent instability of the parent acid, this document also extensively covers its more stable and widely used derivatives, focusing on their chemical identifiers, analytical methodologies, and significant biological activities.

Chemical Identifiers

This compound and its common derivatives are cataloged across various chemical databases. The following tables summarize their key identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 594-07-0 |

| PubChem CID | 3001860[1] |

| InChI | InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) |

| InChIKey | DKVNPHBNOWQYFE-UHFFFAOYSA-N |

| SMILES | C(=S)(N)S |

| Molecular Formula | CH₃NS₂ |

| Molecular Weight | 93.18 g/mol |

Table 2: Chemical Identifiers for Selected this compound Derivatives

| Derivative Name | CAS Number | PubChem CID |

| This compound, methyl ester | 16696-83-6[2] | 4995032 |

| This compound, monosodium salt | 4384-81-0 | 23706594[3] |

| (Carbamothioylamino)this compound | 73771-62-7 | 3033587[4] |

| This compound, diethyl-, methyl ester | 686-07-7[5] | - |

Stability and Decomposition

A critical aspect for researchers working with this compound is its inherent instability. The free acid is susceptible to rapid decomposition under various conditions.

-

Acidic Conditions : In acidic environments, carbamodithioic acids readily decompose to carbon disulfide (CS₂) and the corresponding amine.[6][7]

-

Elevated Temperatures : Thermal decomposition is accelerated at higher temperatures.[6]

-

Moisture and Oxidation : The presence of moisture can lead to hydrolysis, and exposure to air can cause oxidative degradation.[6]

Due to this instability, this compound is most commonly handled and studied in its more stable salt forms (dithiocarbamates). The salt forms, such as potassium or ammonium salts, are significantly more stable and are the preferred starting materials for synthesis and experimentation.[6]

Experimental Protocols

Given the challenges in handling the free acid, experimental protocols predominantly focus on the synthesis and analysis of its dithiocarbamate derivatives.

General Synthesis of Dithiocarbamate Salts

A general and widely used method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.

Protocol:

-

Dissolve the desired primary or secondary amine in a suitable solvent (e.g., ethanol, diethyl ether).

-

Cool the solution in an ice bath.

-

Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of a suitable solvent (e.g., water, methanol).

-

Slowly add one equivalent of carbon disulfide to the cooled, stirred solution.

-

Continue stirring in the ice bath for a specified period (typically 1-4 hours).

-

The resulting dithiocarbamate salt, which often precipitates from the solution, is collected by filtration.

-

The collected solid is washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield the purified dithiocarbamate salt.

Quantitative Analysis of Dithiocarbamates by Headspace Gas Chromatography

A common and robust method for the quantification of dithiocarbamates in various matrices (e.g., agricultural products, water) relies on their controlled decomposition to carbon disulfide, followed by headspace gas chromatography (GC) analysis.

Principle: Dithiocarbamates are quantitatively hydrolyzed under acidic conditions in the presence of a reducing agent (e.g., tin(II) chloride) to produce carbon disulfide (CS₂).[8][9] The volatile CS₂ is then analyzed by headspace GC.

Protocol:

-

Sample Preparation : A homogenized sample is weighed into a headspace vial.

-

Reagent Addition : An acidic solution containing a reducing agent, typically a solution of tin(II) chloride in hydrochloric acid, is added to the vial.[9]

-

Incubation : The vial is sealed and incubated at an elevated temperature (e.g., 80°C) for a set period to ensure complete conversion of the dithiocarbamates to CS₂.[9]

-

Headspace Injection : A portion of the headspace gas is automatically injected into the gas chromatograph.

-

GC Separation : The CS₂ is separated from other volatile components on a suitable GC column.

-

Detection : The eluted CS₂ is detected using a sensitive detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).

-

Quantification : The concentration of dithiocarbamates in the original sample is calculated based on the measured concentration of CS₂ using a calibration curve prepared from a certified dithiocarbamate standard (e.g., Thiram).[9]

Quantitative Data

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for the analysis of dithiocarbamates (as CS₂) in various matrices using the headspace GC method.

Table 3: Method Detection and Quantification Limits for Dithiocarbamate Analysis

| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) |

| Dithiocarbamates (as CS₂) | Plant Matrices (general) | < 0.020 | < 0.050 |

| Dithiocarbamates (as CS₂) | Fruits, Vegetables, Water | 0.015 | 0.05 |

| Dithiocarbamates (as CS₂) | Spices (Cardamom, Black Pepper) | 0.025 | 0.05 |

Data sourced from a compilation of studies.[8]

Biological Activity and Signaling Pathways

Dithiocarbamate derivatives of this compound exhibit a wide range of biological activities and have been shown to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Certain dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC) and diethyldithiocarbamate (DDTC), are known inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. By inhibiting NF-κB, these compounds can exert anti-inflammatory and anti-cancer effects.[11][12]

Modulation of Acetylcholine Signaling

The dithiocarbamate fungicide propineb has been shown to facilitate acetylcholine (ACh) signaling.[13] Studies have demonstrated that propineb can enhance the release of ACh from nerve terminals, an effect that is partially dependent on the activation of ganglionic nicotinic receptors.[13] This modulation of cholinergic transmission highlights a potential mechanism for the neurotoxic effects observed with some dithiocarbamates.

References

- 1. This compound | CH3NS2 | CID 3001860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, methyl ester|lookchem [lookchem.com]

- 3. This compound, monosodium salt | CH2NNaS2 | CID 23706594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Carbamothioylamino)this compound | C2H5N3S3 | CID 3033587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, diethyl-, methyl ester (CAS 686-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facilitation of acetylcholine signaling by the dithiocarbamate fungicide propineb - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Toxicological Landscape of Novel Dithiocarbamate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the toxicology of novel dithiocarbamate compounds, a class of molecules garnering significant interest in drug development for their diverse therapeutic potential. Understanding their toxicological profiles is paramount for their safe and effective translation from bench to bedside. This document provides a comprehensive overview of their mechanisms of action, quantitative toxicity data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Core Toxicological Mechanisms of Dithiocarbamates

Dithiocarbamates (DTCs) exert their biological effects through a variety of mechanisms, primarily stemming from their ability to chelate metals and interact with thiol groups.[1] These interactions can lead to a cascade of cellular events, including the induction of oxidative stress, inhibition of key signaling pathways like NF-κB, and modulation of the proteasome system.

A pivotal aspect of dithiocarbamate toxicology is their capacity to induce reactive oxygen species (ROS). In combination with metal ions, DTCs can trigger ROS production through Fenton and Haber-Weiss reactions. They can also inhibit antioxidant enzymes such as superoxide dismutase and glutathione, further contributing to cellular oxidative stress.[1] This oxidative stress can, in turn, activate downstream signaling pathways like c-Jun N-terminal kinases (JNK) and p38 MAPK, ultimately leading to cell death.[1]

Furthermore, dithiocarbamates are well-documented inhibitors of the nuclear factor-kappa B (NF-κB) signaling cascade, a crucial pathway in inflammation and cell survival.[2] Compounds like pyrrolidine dithiocarbamate (PDTC) have been shown to potently block NF-κB activation.[3] This inhibition is thought to be mediated, at least in part, by their antioxidant properties, as reactive oxygen species are implicated in NF-κB activation.[2] Dithiocarbamates have also been identified as potent inhibitors of the proteasome, a key player in cellular protein degradation and a critical component of the NF-κB pathway.[2]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the cytotoxicity (IC50) and acute toxicity (LD50) of various dithiocarbamate compounds. This data provides a comparative reference for researchers evaluating the toxic potential of novel DTCs.

Table 1: In Vitro Cytotoxicity (IC50) of Dithiocarbamate Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Organotin (IV) dithiocarbamates (ODTC 1–7) | CCRF-CEM (CCL-119) | 0.18 - 3.10 | [4] |

| Triphenyltin(IV) compounds | Jurkat E6. 1 | < 1.0 (0.67–0.94) | [5] |

| Diphenyltin(IV) dithiocarbamates | Jurkat E6. 1 | 1.05–1.45 | [5] |

| N-butyl-N-methyl-DTC | Escherichia coli | 14.9 µg/ml | [6] |

| N-benzyl-N-methyl-DTC | Escherichia coli | 23.5 µg/ml | [6] |

| N,N-dibenzyl-DTC | Escherichia coli | 1,269.9 µg/ml | [6] |

Table 2: Acute Toxicity (LD50) of Dithiocarbamate Compounds in Rodents

| Compound | Animal Model | Route | LD50 (mg/kg) | Reference |

| Zinc (II) N-Benzyl methyl Dithiocarbamate | Male Mice | Oral | 954 | [6] |

| Zinc (II) N-Benzyl methyl Dithiocarbamate | Female Mice | Oral | 794.3 | [6] |

| Dibutyltin (IV) Bis-N-benzyl methyl Dithiocarbamate | Male Mice | Oral | 776.2 | [7] |

| Dibutyltin (IV) Bis-N-benzyl methyl Dithiocarbamate | Female Mice | Oral | 794.3 | [7] |

| Fe(II) N-Benzylmethyl Dithiocarbamate | Male and Female Mice | Oral | > 5000 | [8] |

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the standardized evaluation of novel dithiocarbamate compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dithiocarbamate compound for the desired exposure time. Include untreated control wells.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. After the treatment period, add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plate

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the dithiocarbamate compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Preparation: Seed and treat cells with the dithiocarbamate compound. After treatment, harvest the cells (including floating and adherent cells).

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

DMSO

-

Serum-free cell culture medium

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

-

DCFH-DA Loading: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Dilute the stock solution to a final working concentration of 20 µM in serum-free medium. Remove the culture medium from the cells and add 100 µL of the DCFH-DA working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Compound Treatment: Add the dithiocarbamate compound at various concentrations to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[9]

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

-

Proteasome activity assay kit (e.g., using Suc-LLVY-AMC substrate)

-

Cell lysis buffer

-

96-well black plate

-

Fluorometric microplate reader

Protocol:

-

Cell Lysate Preparation: Treat cells with the dithiocarbamate compound. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well black plate, add a defined amount of protein lysate (e.g., 10-20 µg) to each well.

-

Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The increase in fluorescence corresponds to proteasome activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by dithiocarbamate compounds and a general experimental workflow for their toxicological evaluation.

References

- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 2. The inhibition of NF-kappaB activation pathways and the induction of apoptosis by dithiocarbamates in T cells are blocked by the glutathione precursor N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijpsm.com [ijpsm.com]

- 7. sid.ir [sid.ir]

- 8. ijpsm.com [ijpsm.com]

- 9. doc.abcam.com [doc.abcam.com]

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Carbamodithioic Acid-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamodithioic acid derivatives, particularly dithiocarbamates, are emerging as a versatile and potent class of compounds with a wide spectrum of biological activities. Their unique chemical properties, including their ability to chelate metals and interact with sulfhydryl groups, underpin their therapeutic potential as anticancer, antioxidant, and antimicrobial agents. This technical guide provides an in-depth exploration of the discovery of new this compound-based compounds, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. Furthermore, this guide elucidates the core signaling pathways modulated by these compounds, offering a valuable resource for researchers in the field of drug discovery and development. A significant focus is placed on the inhibition of the NF-κB signaling pathway, a critical mediator of inflammation and cellular survival, by dithiocarbamate derivatives.

Introduction: The Versatility of the this compound Scaffold

Carbamodithioic acids, characterized by the presence of a dithiocarbamate functional group (-S-C(=S)N<), represent a privileged scaffold in medicinal chemistry. This moiety's ability to act as a potent chelator of transition metal ions, such as copper and zinc, is central to many of its biological effects.[1][2] The diverse biological activities of these compounds, ranging from anticancer to antimicrobial, have spurred significant interest in the synthesis and evaluation of novel derivatives.[3][4] This guide will delve into the recent advancements in the discovery of these compounds, providing a comprehensive overview for researchers and drug development professionals.

Synthesis of Novel this compound-Based Compounds

The synthesis of dithiocarbamate derivatives is often achieved through a one-pot reaction involving an amine, carbon disulfide, and an alkylating or arylating agent. This straightforward approach allows for the generation of a diverse library of compounds with varied substitution patterns.

General Experimental Protocol for Dithiocarbamate Synthesis

The following protocol outlines a general method for the synthesis of S-alkyl or S-aryl dithiocarbamates:

-

Reaction Setup: To a stirred solution of an appropriate amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or DMF), add a base such as sodium hydroxide or potassium carbonate (1 equivalent).

-

Addition of Carbon Disulfide: Cool the reaction mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise. Stir the reaction mixture for 1-2 hours at room temperature.

-

Addition of Alkylating/Arylating Agent: Add the desired alkyl or aryl halide (1 equivalent) to the reaction mixture.

-

Reaction Progression: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired dithiocarbamate derivative.

Quantitative Biological Data of Novel this compound Derivatives

The biological activities of newly synthesized this compound derivatives are quantified using various in vitro assays. The following tables summarize the anticancer, antioxidant, and antimicrobial activities of representative compounds.

Table 1: Anticancer Activity of Dithiocarbamate Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine Dithiocarbamate (PDTC) | HeLa (Cervical Cancer) | 5.2 | [5] |

| Diethyldithiocarbamate (DDTC) | A549 (Lung Cancer) | 12.8 | [1] |

| Morpholine Dithiocarbamate-Cu(II) Complex | MCF-7 (Breast Cancer) | 2.1 | [6] |

| Gold(I)-Phosphine-Dithiocarbamate Complex | Leukemia SR | 0.03 | [1] |

Table 2: Antioxidant Activity of Dithiocarbamate Derivatives (DPPH Assay)

| Compound ID | IC50 (µg/mL) | Reference |

| Diethyldithiocarbamate (DDTC) | 15.4 | [2] |

| Pyrrolidine Dithiocarbamate (PDTC) | 8.9 | [5] |

| Ascorbic Acid (Standard) | 5.6 | - |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamide derivative 4f | S. aureus | 230-295 | [7] |

| Carbamothioyl-furan-2-carboxamide derivative 4f | E. coli | 230-295 | [7] |

| Carbazole derivative 2 | S. aureus | 30 | [8] |

| Gentamicin (Standard) | 0.5 - 5 | - |

Detailed Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol details the determination of the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9]

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the test compound dilutions to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH solution to each well.

-

A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6]

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[10][11]

-

Preparation of Materials:

-

Prepare sterile Mueller-Hinton Broth (MHB).

-

Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL).

-

Prepare a stock solution of the test compound in a suitable solvent.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of sterile MHB to wells 2-12 of a 96-well microplate.

-

Add 200 µL of the test compound stock solution to well 1.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a positive control (broth + inoculum) and well 12 as a negative control (broth only).

-

Add 100 µL of the standardized inoculum to wells 1-11.

-

-

Incubation and Interpretation:

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Visualization of Signaling Pathways and Experimental Workflows

Dithiocarbamate Inhibition of the NF-κB Signaling Pathway

Dithiocarbamates are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] This pathway plays a crucial role in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. Dithiocarbamates have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[5]

Caption: Dithiocarbamate inhibition of the NF-κB signaling pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The discovery and development of new this compound-based compounds follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: General workflow for the discovery of new this compound-based compounds.

Conclusion

The field of this compound-based compounds continues to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and diverse biological activities make them an attractive class of molecules for drug development. This technical guide has provided a comprehensive overview of the current landscape, from synthetic methodologies and quantitative biological data to the underlying mechanisms of action. The detailed protocols and visual representations of key processes are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry. Future research will undoubtedly uncover new derivatives with enhanced potency and selectivity, further solidifying the importance of the this compound scaffold in the development of next-generation therapeutics.

References

- 1. medchem.upol.cz [medchem.upol.cz]

- 2. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. [PDF] Dithiocarbamates as potent inhibitors of nuclear factor kappa B activation in intact cells | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Pyrrolidine dithiocarbamate inhibits translocation of nuclear factor kappa-B in neurons and protects against brain ischaemia with a wide therapeutic time window - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbamodithioic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbamodithioic acid esters, commonly known as dithiocarbamates. These organosulfur compounds are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and material sciences.[1] The following sections outline several key synthetic methodologies, complete with detailed protocols, quantitative data, and visual diagrams of the reaction pathways and workflows.

Three-Component Reaction of Amines, Carbon Disulfide, and Electrophiles

One of the most direct and atom-economical methods for synthesizing this compound esters is the one-pot reaction involving an amine, carbon disulfide, and an alkyl or arylating agent.[2][3] This approach is highly efficient and can often be performed under mild, solvent-free conditions.[2] The reaction proceeds through the initial formation of a dithiocarbamate salt, which then undergoes nucleophilic substitution with the electrophile.

Caption: General scheme for the three-component synthesis of this compound esters.

Protocol 1: Catalyst-Free, Solvent-Free Synthesis of S-Alkyl Dithiocarbamates

This protocol describes a highly efficient and environmentally friendly method for the synthesis of S-alkyl dithiocarbamates from amines, carbon disulfide, and alkyl halides without a catalyst.[2][3]

Materials:

-

Primary or secondary amine (1.0 mmol)

-

Carbon disulfide (CS₂) (1.2 mmol)

-

Alkyl halide (1.0 mmol)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

Procedure:

-

To a reaction vessel, add the amine (1.0 mmol) and carbon disulfide (1.2 mmol).

-

Stir the mixture at room temperature for 10-15 minutes. The reaction is often exothermic.

-

Slowly add the alkyl halide (1.0 mmol) to the mixture.

-

Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can often be purified by column chromatography on silica gel.

Quantitative Data:

| Amine | Alkyl Halide | Reaction Time (h) | Yield (%) | Reference |

| Pyrrolidine | Benzyl bromide | 0.5 | 98 | [2] |

| Piperidine | Ethyl bromide | 1 | 95 | [2] |

| Morpholine | n-Butyl bromide | 1.5 | 96 | [2] |

| Diethylamine | Allyl bromide | 0.5 | 97 | [3] |

Synthesis via Dithiocarbamic Acid Salts

A traditional and robust method for preparing this compound esters involves the reaction of a pre-formed or in-situ generated dithiocarbamic acid salt with an electrophile. The dithiocarbamic acid salt is typically synthesized from a primary or secondary amine and carbon disulfide in the presence of a base.[4]

Caption: Two-step synthesis of this compound esters via dithiocarbamic acid salts.

Protocol 2: General Procedure for the Synthesis of Parthenolide Dithiocarbamate Esters

This protocol details the synthesis of dithiocarbamate esters using parthenolide (PTL) as the electrophile and in-situ generated dithiocarbamic acid salts.[4]

Materials:

-

Amine or amine hydrochloride (1.2 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Carbon disulfide (CS₂) (1.5 eq)

-

Parthenolide (PTL) (1 eq)

-

Dichloromethane (DCM) and Methanol (4:1)

-

Water

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Prepare a mixture of the corresponding amine or amine hydrochloride (1.2 eq), triethylamine (1.1 eq), and carbon disulfide (1.5 eq) in a 4:1 solution of dichloromethane and methanol.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add parthenolide (1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-8 hours.

-

Quench the reaction by adding water.

-

Extract the resulting mixture three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4]

Quantitative Data:

| Amine | Reaction Time (h) | Yield (%) | Reference |

| N-methylbenzylamine | 3 | 75 | [4] |

| Pyrrolidine | 2 | 80 | [4] |

| Piperidine | 2 | 82 | [4] |

| Morpholine | 3 | 78 | [4] |

Transition-Metal-Free One-Pot Synthesis from Carbonyl Compounds

A convenient and efficient transition-metal-free synthesis of S-alkyl dithiocarbamates can be achieved through a one-pot reaction of N-tosylhydrazones, carbon disulfide, and amines.[5][6] The N-tosylhydrazones can be generated in situ from the corresponding aldehydes or ketones.[5]

Caption: Workflow for the one-pot synthesis of S-alkyl carbamodithioates from carbonyl compounds.

Protocol 3: One-Pot Synthesis from Acetophenone, Tosylhydrazide, Carbon Disulfide, and Morpholine

This protocol provides a method for synthesizing S-alkyl dithiocarbamates starting from a carbonyl compound without isolating the intermediate N-tosylhydrazone.[6]

Materials:

-

Acetophenone (0.3 mmol)

-

4-methylbenzenesulfonohydrazide (Tosylhydrazide) (0.3 mmol)

-

Potassium carbonate (K₂CO₃) (0.9 mmol)

-

Carbon disulfide (CS₂) (0.9 mmol)

-

Morpholine (0.3 mmol)

-

Dioxane (3 mL)

-

Schlenk tube

-

Magnetic stir bar

Procedure:

-